1-Acetyl-3,5-bis(trifluoromethyl)pyrazole
Overview
Description
1-Acetyl-3,5-bis(trifluoromethyl)pyrazole is a chemical compound with the molecular formula C7H4F6N2O and a molecular weight of 246.11 g/mol . This compound is notable for its unique structure, which includes two trifluoromethyl groups attached to a pyrazole ring. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
The synthesis of 1-Acetyl-3,5-bis(trifluoromethyl)pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 3,5-bis(trifluoromethyl)pyrazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete acetylation of the pyrazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Acetyl-3,5-bis(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Acetyl-3,5-bis(trifluoromethyl)pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications includes its use as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-Acetyl-3,5-bis(trifluoromethyl)pyrazole involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
1-Acetyl-3,5-bis(trifluoromethyl)pyrazole can be compared with other pyrazole derivatives, such as:
3,5-Dimethylpyrazole: Lacks the trifluoromethyl groups, resulting in different chemical properties and reactivity.
1-Phenyl-3,5-bis(trifluoromethyl)pyrazole: Contains a phenyl group instead of an acetyl group, leading to variations in biological activity and applications.
1-Acetyl-3,5-dimethylpyrazole:
The presence of trifluoromethyl groups in this compound imparts unique properties, such as increased stability and lipophilicity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)pyrazol-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6N2O/c1-3(16)15-5(7(11,12)13)2-4(14-15)6(8,9)10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCMVWSRHPQCLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=CC(=N1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370980 | |
Record name | 1-acetyl-3,5-bis(trifluoromethyl)-1h-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244187-01-7 | |
Record name | 1-acetyl-3,5-bis(trifluoromethyl)-1h-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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